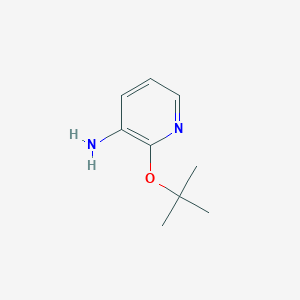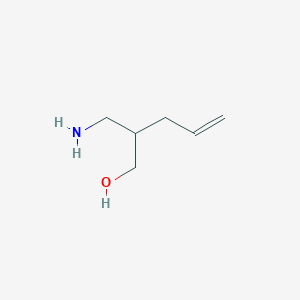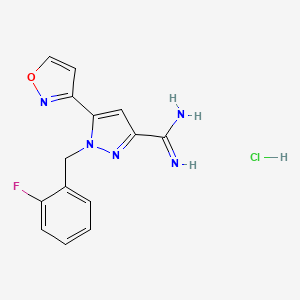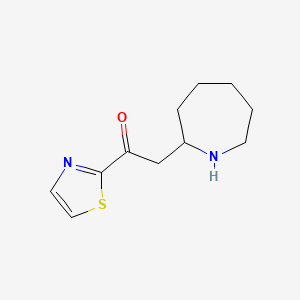![molecular formula C27H25BO6 B13331220 3'-Methoxy-6'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B13331220.png)
3'-Methoxy-6'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-Methoxy-6’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one is a complex organic compound that features a spiro structure, which is a unique arrangement where two rings are connected through a single atom. This compound is notable for its inclusion of a boron-containing dioxaborolane group, which imparts unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Methoxy-6’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one typically involves the formation of the spiro structure followed by the introduction of the dioxaborolane group. One common method involves the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction, which is a powerful tool for forming carbon-carbon bonds. The reaction conditions often include the use of a base such as potassium carbonate, a palladium catalyst, and a solvent like tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3’-Methoxy-6’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The dioxaborolane group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction can produce simpler hydrocarbons.
Wissenschaftliche Forschungsanwendungen
3’-Methoxy-6’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used as a fluorescent probe due to its unique structural properties, which allow it to emit light under certain conditions.
Medicine: Research is ongoing into its potential use as a drug delivery agent, where its ability to form stable complexes with other molecules can be leveraged to transport therapeutic agents to specific targets.
Wirkmechanismus
The mechanism by which 3’-Methoxy-6’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one exerts its effects is primarily through its ability to participate in various chemical reactions. The dioxaborolane group is particularly reactive, allowing the compound to form stable complexes with other molecules. This reactivity is leveraged in applications such as drug delivery, where the compound can bind to therapeutic agents and facilitate their transport to specific targets. The molecular targets and pathways involved depend on the specific application but often include interactions with enzymes and other proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound shares the dioxaborolane group but has a different core structure, leading to different reactivity and applications.
2-Methoxypyridine-5-boronic acid pinacol ester: Another compound with a similar boron-containing group, used in different synthetic applications.
(E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propenoic acid ethyl ester: This compound also features the dioxaborolane group and is used in various organic synthesis reactions.
Uniqueness
What sets 3’-Methoxy-6’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one apart is its spiro structure, which imparts unique chemical properties and reactivity. This structure allows for the formation of stable complexes and enhances the compound’s utility in applications such as drug delivery and material science.
Eigenschaften
Molekularformel |
C27H25BO6 |
|---|---|
Molekulargewicht |
456.3 g/mol |
IUPAC-Name |
3'-methoxy-6'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[2-benzofuran-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C27H25BO6/c1-25(2)26(3,4)34-28(33-25)16-10-12-20-22(14-16)31-23-15-17(30-5)11-13-21(23)27(20)19-9-7-6-8-18(19)24(29)32-27/h6-15H,1-5H3 |
InChI-Schlüssel |
WLKNHGFDIDQEJW-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4(C5=C(O3)C=C(C=C5)OC)C6=CC=CC=C6C(=O)O4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Rel-(1S,4S,5S)-1-(4-(trifluoromethyl)phenyl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13331142.png)



![3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbonitrile](/img/structure/B13331174.png)
![2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B13331179.png)
![5-(4-chlorophenyl)-2-{[5-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]methyl}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13331186.png)
![tert-Butyl (R)-8-amino-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13331190.png)
![N-[2-(Pyridin-2-yl)ethyl]thian-3-amine](/img/structure/B13331202.png)

![Spiro[benzo[b][1,4]thiazine-2,1'-cyclopropan]-3(4H)-one](/img/structure/B13331210.png)


![(R)-7-Amino-5,7-dihydro-6H-dibenzo[b,d]azepin-6-one](/img/structure/B13331240.png)
